Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate
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Overview
Description
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate is an organic compound with a complex structure It features a tert-butyl group, a chlorophenyl group, and a dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate typically involves the esterification of 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
Scientific Research Applications
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4,5-trichlorophenyl carbonate
- 4-tert-Butyl-2-chlorophenol
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110577-60-1 |
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Molecular Formula |
C17H25ClO2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C17H25ClO2/c1-16(2,3)14(15(19)20-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10,14H,11H2,1-6H3 |
InChI Key |
XFDNBNAUFGOQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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